2-Bromooctanoyl bromide
Overview
Description
2-Bromooctanoyl bromide is an organic compound with the chemical formula C8H14Br2O. It is an aliphatic acyl bromide, specifically an eight-carbon chain (octanoyl) with a bromine atom substituted at the alpha (2-) position and terminating in an acyl bromide functional group. This compound is typically a colorless to light yellow liquid with a density of approximately 1.7 g/cm³ and a boiling point around 190-195°C. It is widely used as an intermediate in organic synthesis, particularly in the fields of pesticides, medicine, and dye industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromooctanoyl bromide can be synthesized through several methods:
Reaction of Octanoyl Chloride with Bromine: This method involves the direct bromination of octanoyl chloride.
Transesterification Reaction of Octanoic Acid and Bromine: This method involves the esterification of octanoic acid with bromine.
Laboratory Preparation: In the laboratory, it can be prepared by reacting bromooctanoic acid bromide with a nucleophile such as sodium bromide or trimethylamine in an anhydrous solvent.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions of octanoyl chloride with bromine under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromooctanoyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form various substituted products.
Acylation Reactions: It is commonly used in acylation reactions where it reacts with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Nucleophiles: Sodium bromide, trimethylamine.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Scientific Research Applications
2-Bromooctanoyl bromide is utilized in various scientific research applications:
Chemistry: It is used as a key reagent in the synthesis of complex organic molecules, including intermediates for pharmaceuticals such as Orlistat.
Biology: It is used in the study of enzyme inhibition, particularly in the inhibition of fatty acid oxidation.
Medicine: It serves as an intermediate in the synthesis of drugs used to treat obesity.
Industry: It is used in the production of pesticides and dyes.
Mechanism of Action
The mechanism of action of 2-Bromooctanoyl bromide involves its reactivity as an acylating agent. It reacts with nucleophiles, such as hydroxyl or amino groups, to form esters or amides. This reactivity is due to the presence of the acyl bromide functional group, which is highly electrophilic and readily attacked by nucleophiles . In biological systems, it can inhibit enzymes involved in fatty acid oxidation by forming covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Octanoyl Chloride: Similar in structure but lacks the bromine substitution at the alpha position.
Bromooctanoic Acid: Contains a carboxylic acid group instead of an acyl bromide group.
2-Bromoacetyl Bromide: A shorter chain analog with similar reactivity but different physical properties.
Uniqueness
2-Bromooctanoyl bromide is unique due to its specific structure, which combines the reactivity of an acyl bromide with the presence of a bromine atom at the alpha position. This makes it particularly useful in the synthesis of complex organic molecules and in studies of enzyme inhibition .
Properties
IUPAC Name |
2-bromooctanoyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJYOKHMHBRARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626560 | |
Record name | 2-Bromooctanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106265-08-1 | |
Record name | 2-Bromooctanoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106265-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromooctanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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